molecular formula C16H31N3 B8485621 Tripiperidinomethane CAS No. 22630-08-6

Tripiperidinomethane

Cat. No.: B8485621
CAS No.: 22630-08-6
M. Wt: 265.44 g/mol
InChI Key: LSKNNOZGCOKKLX-UHFFFAOYSA-N
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Description

Tripiperidinomethane (CAS: 22630-08-6) is a tricyclic amine compound consisting of a central methane carbon bonded to three piperidine rings. It is classified as an orthoamide, characterized by its nitrogen-rich structure, which enables unique reactivity in organic synthesis. A key application of this compound is its role in the Batcho-Leimgruber indole synthesis, where it facilitates the condensation of nitrotoluenes with dimethylformamide dimethyl acetal (DMF-DMA) to form substituted aminostyrenes, precursors to indole derivatives . Its NMR spectrum in deuterochloroform reveals an equilibrium between the orthoamide and a chloroform adduct, with methine proton signals at δ 3.1 and 3.9, respectively .

Properties

CAS No.

22630-08-6

Molecular Formula

C16H31N3

Molecular Weight

265.44 g/mol

IUPAC Name

1-[di(piperidin-1-yl)methyl]piperidine

InChI

InChI=1S/C16H31N3/c1-4-10-17(11-5-1)16(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h16H,1-15H2

InChI Key

LSKNNOZGCOKKLX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(N2CCCCC2)N3CCCCC3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tripiperidinomethane belongs to a broader class of tricyclic amines and orthoamides. Below is a detailed comparison with analogous compounds:

Tripyrrolidinomethane

  • Structure : Three pyrrolidine rings attached to a central methane carbon.
  • Reactivity: Reacts vigorously with chloroform to form formamidinium chloride (XVII), unlike this compound, which forms an equilibrium .
  • Applications: Limited synthetic utility compared to this compound, primarily due to its irreversible reactivity with chlorinated solvents.

Tris-(N-methylanilino)-methane

  • Structure : Three N-methylaniline groups bound to methane.
  • Applications: Used in the synthesis of complex aminals but lacks the versatility of this compound in indole synthesis.

Trimorpholino-methane

  • Structure : Three morpholine rings attached to methane.
  • Reactivity: Soluble in chloroform without reaction, contrasting with this compound’s equilibrium state .
  • Applications : Primarily explored in coordination chemistry due to its oxygen-containing heterocycles.

Triphenylmethane

  • Structure : Three phenyl groups bonded to methane.
  • Reactivity : Lacks nitrogen-based reactivity; used as a dye precursor and laboratory chemical .

Comparative Data Table

Compound Structure Key Reactivity Applications NMR Characteristics (δ, ppm)
This compound Three piperidine rings Equilibrium with chloroform Indole synthesis 3.1 (orthoamide), 3.9 (adduct)
Tripyrrolidinomethane Three pyrrolidine rings Vigorous reaction with chloroform Limited synthetic use Not reported
Tris-(N-methylanilino)-methane Three N-methylaniline Forms chloral aminals Aminal synthesis Not reported
Trimorpholino-methane Three morpholine rings No reaction with chloroform Coordination chemistry Consistent with structure
Triphenylmethane Three phenyl groups Electrophilic substitution Dyes, laboratory reagents Aromatic protons: ~7.2

Research Findings and Key Distinctions

Reactivity with Chloroform: this compound’s equilibrium in chloroform is unique among orthoamides. Tripyrrolidinomethane reacts irreversibly, while trimorpholino-methane remains inert . This property makes this compound suitable for reactions requiring controlled reactivity in chlorinated solvents.

Role in Indole Synthesis: this compound outperforms other bases (e.g., pyrrolidine) in the Batcho-Leimgruber reaction, achieving yields up to 77% . Its steric and electronic profile optimizes the condensation step, reducing side reactions compared to bulkier analogs.

Spectral Behavior: The dual NMR signals of this compound in chloroform are absent in analogs like trimorpholino-methane, underscoring its dynamic equilibria .

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